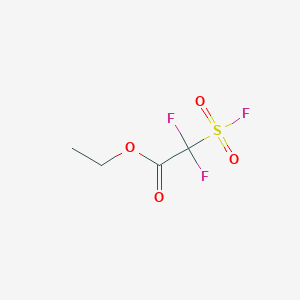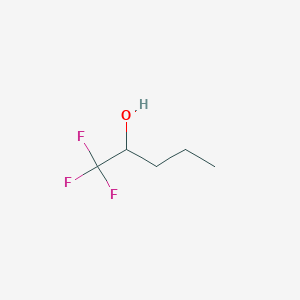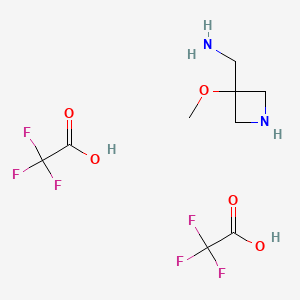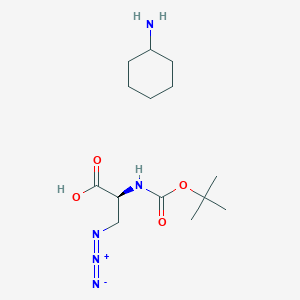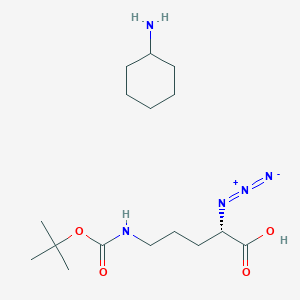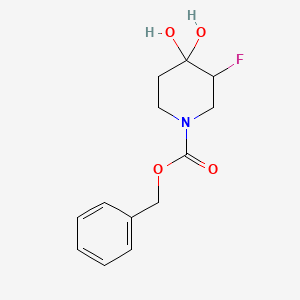
4-(Difluoromethylthio)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethylthio)toluene, commonly referred to as 4-DFMT, is an organosulfur compound widely used in scientific research and lab experiments. It has been found to have a variety of biochemical and physiological effects, as well as a wide range of applications in scientific research.
Applications De Recherche Scientifique
4-DFMT has been found to have a variety of applications in scientific research. For example, it has been used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Additionally, it has been used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs.
Mécanisme D'action
4-DFMT is believed to act as an electron acceptor, which means that it can accept electrons from other molecules. This ability makes it useful for studying the effects of electron transfer in proteins, as well as for studying the mechanism of action of certain enzymes and drugs.
Biochemical and Physiological Effects
4-DFMT has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of certain hormones, such as cortisol. Finally, it has been found to have a variety of anti-inflammatory effects, as well as to reduce the levels of certain pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-DFMT is that it is relatively easy to synthesize, which makes it a useful tool for lab experiments. Additionally, it is relatively stable, which makes it useful for long-term experiments. However, there are some limitations to using 4-DFMT in lab experiments. For example, it can be toxic in high concentrations, and it can interfere with certain biochemical pathways.
Orientations Futures
There are a number of potential future directions for 4-DFMT. For example, it could be used to study the effects of oxidation on proteins, as well as to study the mechanism of action of certain drugs. Additionally, it could be used to study the effects of electron transfer in proteins, as well as to study the mechanism of action of certain enzymes. Finally, it could be used to study the effects of certain hormones, such as cortisol, as well as to study the effects of certain pro-inflammatory cytokines.
Méthodes De Synthèse
4-DFMT is typically synthesized from toluene, which is reacted with sulfur dioxide and hydrofluoric acid. The reaction is then catalyzed by a strong acid, such as sulfuric acid, and the resulting product is 4-DFMT.
Propriétés
IUPAC Name |
1-(difluoromethylsulfanyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOWVOYXPNBQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethylthio)toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




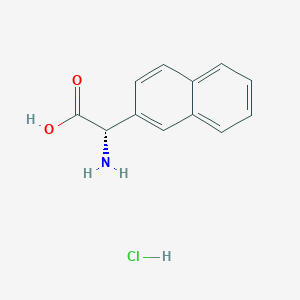
![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)

![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)

